molecular formula C18H18Cl2N2O5 B1220703 Nitrofenac CAS No. 156661-01-7

Nitrofenac

Cat. No.: B1220703
CAS No.: 156661-01-7
M. Wt: 413.2 g/mol
InChI Key: CQVHWLHWUZRTQC-UHFFFAOYSA-N
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Description

Nitrofenac is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug. It is characterized by the incorporation of a nitric oxide-releasing moiety into the diclofenac structure. This modification aims to reduce the gastrointestinal toxicity commonly associated with diclofenac while retaining its anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrofenac is synthesized by esterifying diclofenac with a nitric oxide-releasing group. The process typically involves the reaction of diclofenac with a nitric oxide donor under controlled conditions to ensure the stability of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced catalytic methods and optimized reaction conditions helps in achieving high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Nitrofenac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitrofenac has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nitric oxide release mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

    Medicine: Explored for its potential to reduce gastrointestinal toxicity while providing anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of safer non-steroidal anti-inflammatory drugs

Mechanism of Action

Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from this compound interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

156661-01-7

Molecular Formula

C18H18Cl2N2O5

Molecular Weight

413.2 g/mol

IUPAC Name

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2

InChI Key

CQVHWLHWUZRTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Synonyms

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester
nitrofenac

Origin of Product

United States

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